Cas no 488-10-8 (cis-jasmone)
cis-jasmone Chemical and Physical Properties
Names and Identifiers
-
- cis-jasmone
- 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
- cis-Jasmon
- Jasmone
- JASMONE, cis-(AS)
- 3-Methyl-2-(cis-2-pentenyl)-2-cyclopenten-1-one
- 3-methyl-2-pent-2-enyl-cyclopent-2-enone
- cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
- cis-Jabarme
- FEMA 3196
- JASMONE,CIS
- Kaolin(superfine)
- 3-Methyl-(cis-2-penten-1-yl)-2-cyclopenten-1-one
- XMLSXPIVAXONDL-UHFFFAOYSA-N
- AKOS028108957
- 3-methyl-2-pent-2-enylcyclopent-2-en-1-one
- 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-pentenyl-
- SY036136
- (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopentenone
- (EZ)-jasmone
- Q65952186
- 3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one
- DTXSID50859404
- 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one
- FT-0623942
- 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (E)- (8CI)
- (E)-Jasmone
- 3-Methyl-2-(2E)-2-penten-1-yl-2-Cyclopenten-1-one
- (Z)-Jasmone
-
- MDL: MFCD00001402
- Inchi: 1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3
- InChI Key: XMLSXPIVAXONDL-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)=C1CC=CCC
- BRN: 1907713
Computed Properties
- Exact Mass: 164.12000
- Monoisotopic Mass: 164.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Yellowish oily liquid
- Density: 0.94 g/mL at 25 °C(lit.)
- Melting Point: 203 - 205
- Boiling Point: 134-135 °C/12 mmHg(lit.)
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: n20/D 1.498(lit.)
- PSA: 17.07000
- LogP: 3.02210
- Sensitiveness: Sensitive to light
- Merck: 5259
- FEMA: 3196
- Solubility: Slightly soluble in water
cis-jasmone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:GY7301000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature(BD121764)
- Safety Term:4.1
- Packing Group:II; III
- Risk Phrases:R36/37/38
- Packing Group:II; III
- Hazard Level:4.1
cis-jasmone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W319600-SAMPLE-K |
cis-jasmone |
488-10-8 | stabilized | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W319600-100G-K |
cis-jasmone |
488-10-8 | stabilized | 100G |
1941.09 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W319600-1KG-K |
cis-jasmone |
488-10-8 | stabilized | 1KG |
10382.54 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W319600-5KG-K |
cis-jasmone |
488-10-8 | stabilized | 5KG |
23492.1 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 59975-1ML |
cis-jasmone |
488-10-8 | 1ml |
¥2002.87 | 2023-10-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | J0003-25ML |
cis-Jasmone |
488-10-8 | >92.0%(GC) | 25ml |
¥735.00 | 2023-09-07 | |
| abcr | AB125931-1 g |
cis-Jasmone, 94%; . |
488-10-8 | 94% | 1g |
€57.70 | 2021-09-16 | |
| abcr | AB125931-5 g |
cis-Jasmone, 94%; . |
488-10-8 | 94% | 5g |
€77.40 | 2023-05-10 | |
| abcr | AB125931-25 g |
cis-Jasmone, 94%; . |
488-10-8 | 94% | 25g |
€120.60 | 2023-05-10 | |
| abcr | AB125931-100 g |
cis-Jasmone, 94%; . |
488-10-8 | 94% | 100g |
€262.20 | 2023-05-10 |
cis-jasmone Suppliers
cis-jasmone Related Literature
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Lvye Ai,Jingyan Hu,Xiaoming Ji,Huaxin Zhao RSC Adv. 2019 9 26224
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Bin Chen,Chuanjun Liu,Liang Shang,Hao Guo,Jiongming Qin,Lingpu Ge,Chun Ju Jing,Changhao Feng,Kenshi Hayashi J. Mater. Chem. C 2020 8 262
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Tian Gan,Chengguo Hu,Shengshui Hu Anal. Methods 2014 6 9220
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Massimo E. Maffei,Jürg Gertsch,Giovanni Appendino Nat. Prod. Rep. 2011 28 1359
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Chaojun He,Xiangmeng Guo,Yumin Yang,Yanfu Xie,Fengyang Ju,Wenbo Guo Anal. Methods 2016 8 4727
Additional information on cis-jasmone
The Comprehensive Guide to cis-Jasmone (CAS No. 488-10-8): Properties, Applications, and Market Insights
cis-Jasmone (CAS No. 488-10-8) is a naturally occurring organic compound that belongs to the class of jasmonoids. This volatile compound is widely recognized for its pleasant, floral aroma, which is reminiscent of jasmine flowers. As a key component in the fragrance and flavor industries, cis-jasmone has garnered significant attention due to its unique chemical properties and versatile applications. In this comprehensive guide, we delve into the molecular structure, industrial uses, and emerging trends surrounding this fascinating compound.
Chemically, cis-jasmone is classified as a cyclic ketone with the molecular formula C11H16O. Its structure features a five-membered ring with a double bond in the cis-configuration, which is responsible for its distinct aromatic profile. The compound occurs naturally in various plants, particularly in jasmine essential oil, where it contributes to the characteristic scent. Researchers have also identified cis-jasmone as a plant signaling molecule, playing roles in defense mechanisms and pollination attraction.
The fragrance industry represents the primary application sector for cis-jasmone. Perfumers value this compound for its ability to impart floral notes with subtle green undertones. When consumers search for "natural floral fragrance ingredients" or "jasmine-like aroma compounds," cis-jasmone frequently appears as a key component in premium perfumes and cosmetic formulations. Its stability and compatibility with other fragrance materials make it particularly valuable for creating long-lasting scent profiles.
Beyond perfumery, cis-jasmone finds applications in the flavor industry. Food scientists utilize this compound to enhance natural flavor profiles, particularly in products requiring delicate floral notes. Recent trends in "clean label ingredients" and "natural flavor enhancers" have increased interest in cis-jasmone as a food additive. The compound's GRAS (Generally Recognized As Safe) status further supports its use in food applications.
Recent scientific studies have explored the potential of cis-jasmone in sustainable agriculture. As researchers investigate "plant communication compounds" and "eco-friendly pest control," this molecule has shown promise as a natural elicitor of plant defense responses. Farmers searching for "organic crop protection methods" may find cis-jasmone-based products increasingly relevant in coming years.
The market for cis-jasmone has shown steady growth, particularly with rising demand for natural and sustainable ingredients. Industry reports indicate increased interest from both established fragrance houses and emerging green chemistry startups. Price fluctuations often correlate with jasmine harvest yields, as natural extraction remains one production method. However, advances in biotechnological synthesis are creating more stable supply chains for this valuable compound.
Quality parameters for cis-jasmone typically include purity (often ≥98%), specific rotation, and absence of certain impurities. Analytical techniques like gas chromatography and mass spectrometry are commonly employed for quality control. Manufacturers and purchasers frequently search for "high purity cis-jasmone suppliers" or "CAS 488-10-8 specifications" when sourcing this material.
Storage and handling of cis-jasmone require standard chemical precautions. The compound should be kept in airtight containers away from light and heat sources to maintain stability. While not classified as hazardous under normal conditions, proper material safety data sheets should always be consulted before use in industrial settings.
Innovation in cis-jasmone applications continues to emerge. Recent patent literature reveals developments in controlled-release formulations for agricultural use and novel fragrance delivery systems incorporating this compound. The growing "biobased chemicals" movement has also spurred research into more sustainable production methods for jasmonoid compounds like cis-jasmone.
For researchers studying "plant volatile organic compounds" or "semiochemicals," cis-jasmone represents an important model molecule. Its relatively simple structure compared to other jasmonoids makes it ideal for investigating plant-insect interactions and chemical ecology principles. These studies contribute to our broader understanding of natural chemical communication in ecosystems.
The future outlook for cis-jasmone appears promising across multiple industries. As consumer preference shifts toward natural-derived ingredients and sustainable chemistry solutions, demand for this versatile compound will likely increase. Ongoing research into its biological activities may uncover additional applications in areas such as plant health management and green formulations.
In conclusion, cis-jasmone (CAS No. 488-10-8) stands as a remarkable example of nature's chemical ingenuity. From its role in creating exquisite fragrances to its potential in sustainable agriculture, this compound demonstrates how plant-derived molecules can serve multiple industries. As technology advances and market trends evolve, cis-jasmone will undoubtedly continue to play a significant role in both commercial applications and scientific research.
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